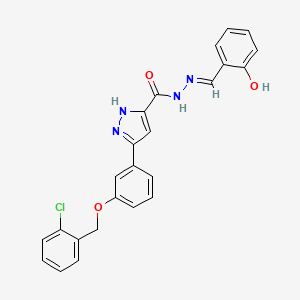
2-Phenyl-N'-(1-(3-pyridinyl)ethylidene)-4-quinolinecarbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Phenyl-N’-(1-(3-pyridinyl)ethylidene)-4-quinolinecarbohydrazide is a complex organic compound with a unique structure that combines a quinoline ring, a pyridine ring, and a hydrazide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-N’-(1-(3-pyridinyl)ethylidene)-4-quinolinecarbohydrazide typically involves the condensation of 2-phenyl-4-quinolinecarbohydrazide with 3-pyridinecarboxaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to promote the formation of the desired product, which is then purified through recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent usage, and purification techniques to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-Phenyl-N’-(1-(3-pyridinyl)ethylidene)-4-quinolinecarbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the quinoline or pyridine rings are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the quinoline or pyridine rings.
Reduction: Reduced forms of the hydrazide group.
Substitution: Substituted quinoline or pyridine derivatives.
Aplicaciones Científicas De Investigación
2-Phenyl-N’-(1-(3-pyridinyl)ethylidene)-4-quinolinecarbohydrazide has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic applications, including its role as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.
Mecanismo De Acción
The mechanism of action of 2-Phenyl-N’-(1-(3-pyridinyl)ethylidene)-4-quinolinecarbohydrazide involves its interaction with molecular targets such as enzymes, receptors, or DNA. The compound can bind to these targets through hydrogen bonding, hydrophobic interactions, or coordination with metal ions. This binding can lead to the inhibition of enzyme activity, disruption of receptor signaling, or interference with DNA replication and transcription.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Phenyl-N’-(1-(4-pyridinyl)ethylidene)-4-quinolinecarbohydrazide
- 2-Phenyl-N’-(1-(2-pyridinyl)ethylidene)-4-quinolinecarbohydrazide
- 2-Phenyl-N’-(1-(4-pyridinyl)ethylidene)acetohydrazide
Uniqueness
2-Phenyl-N’-(1-(3-pyridinyl)ethylidene)-4-quinolinecarbohydrazide is unique due to the specific positioning of the pyridine ring at the 3-position, which can influence its binding affinity and specificity towards molecular targets. This structural variation can result in different biological activities and chemical reactivity compared to its analogs.
Propiedades
Fórmula molecular |
C23H18N4O |
|---|---|
Peso molecular |
366.4 g/mol |
Nombre IUPAC |
2-phenyl-N-[(E)-1-pyridin-3-ylethylideneamino]quinoline-4-carboxamide |
InChI |
InChI=1S/C23H18N4O/c1-16(18-10-7-13-24-15-18)26-27-23(28)20-14-22(17-8-3-2-4-9-17)25-21-12-6-5-11-19(20)21/h2-15H,1H3,(H,27,28)/b26-16+ |
Clave InChI |
CVTKKHAMJSDSRR-WGOQTCKBSA-N |
SMILES isomérico |
C/C(=N\NC(=O)C1=CC(=NC2=CC=CC=C21)C3=CC=CC=C3)/C4=CN=CC=C4 |
SMILES canónico |
CC(=NNC(=O)C1=CC(=NC2=CC=CC=C21)C3=CC=CC=C3)C4=CN=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2,10-Dihydroxy-dibenzo[a,j]perylene-8,16-dione](/img/structure/B12058437.png)


![N-(2-bromophenyl)-2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12058462.png)

![8-Chloro-7-[2-(4-ethylphenyl)-2-oxoethyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B12058483.png)
![3-(3,6-diiodo-9H-carbazol-9-yl)-N'-[(E)-(4-methoxyphenyl)methylidene]propanehydrazide](/img/structure/B12058485.png)

![3-[(1-{[2-(4-Hydroxyphenyl)-1-[(4-methyl-2-oxochromen-7-yl)carbamoyl]ethyl]carbamoyl}-3-methylbutyl)carbamoyl]propanoic acid](/img/structure/B12058490.png)


![Rel-((1R,2R,3R,4S)-bicyclo[2.2.2]oct-5-ene-2,3-diyl)dimethanol](/img/structure/B12058522.png)
